molecular formula C30H42N2O4 B13901267 N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt

Cat. No.: B13901267
M. Wt: 494.7 g/mol
InChI Key: KTUIWQIMHYBPLV-UHFFFAOYSA-N
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Description

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt is a specialized amino acid derivative used in peptide synthesis and organic chemistry. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group of L-phenylalanine, with an additional methyl group on the nitrogen (N-methylation). The dicyclohexylammonium counterion enhances solubility in organic solvents and facilitates crystallization, making it advantageous for purification . This salt is particularly valuable in solid-phase peptide synthesis (SPPS) where selective deprotection of the Z group (via hydrogenolysis) is required .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUIWQIMHYBPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of N-Z-N-Methyl-L-phenylalanine Dicyclohexylammonium Salt

Starting Material Preparation: L-Phenylalanine Methyl Ester Hydrochloride

The synthesis begins with the preparation of L-phenylalanine methyl ester hydrochloride, a key intermediate. This is achieved by reacting L-phenylalanine with thionyl chloride in methanol at 0 °C, followed by stirring at room temperature for 24 hours. The crude product is then purified by recrystallization from ethyl acetate/ethanol (95:5), yielding a white solid with a high yield (~97%). The product is characterized by melting point and NMR data consistent with literature values.

Step Reagents & Conditions Yield (%) Characterization
L-Phenylalanine + Thionyl chloride in MeOH 97 mp 150-154 °C; NMR consistent

This intermediate provides the esterified phenylalanine necessary for subsequent N-methylation steps.

N-Methylation Strategies

Several N-methylation methods have been reported for preparing N-methyl-L-phenylalanine derivatives, which are crucial for the target compound.

Fukuyama Amine Synthesis Route

This method involves protection of the amino group by 2-nitrobenzenesulfonyl chloride, followed by methylation. L-phenylalanine methyl ester hydrochloride is treated with triethylamine and 2-nitrobenzenesulfonyl chloride in dry dichloromethane at low temperature (-5 °C), then stirred at room temperature. The product is purified by flash chromatography, yielding N-methylated derivatives with high efficiency (~97.8% yield).

Step Reagents & Conditions Yield (%) Notes
L-Phenylalanine methyl ester + 2-nitrobenzenesulfonyl chloride + Et3N CH2Cl2, -5 °C to RT, 6 h 97.8 Flash chromatography purification

This method is suitable for large-scale production due to its high yield and operational simplicity.

Direct N-Methylation via Alkylation

Another approach involves direct N-methylation of protected amino acids using alkyl halides and hindered alkoxide bases. For example, Nα-Boc-L-phenylalanine is reacted with methyl iodide in the presence of potassium t-butoxide in tetrahydrofuran (THF) at -20 °C. The reaction mixture is then treated with dicyclohexylamine to form the dicyclohexylammonium salt, which precipitates upon cooling and is isolated by filtration.

Step Reagents & Conditions Yield (%) Notes
Nα-Boc-L-phenylalanine + MeI + KOtBu THF, -20 °C, 2 h; then dicyclohexylamine addition 66 Salt isolated by cooling and filtration

This approach provides a straightforward route to the dicyclohexylammonium salt form of N-methyl-L-phenylalanine, with good purity (~95%).

Formation of the Dicyclohexylammonium Salt

The free acid form of N-methyl-L-phenylalanine is converted to its dicyclohexylammonium salt by dissolving the acid in ethyl acetate and adding dicyclohexylamine. The salt precipitates as a crystalline solid upon addition of hexane and cooling. This salt form is advantageous for peptide coupling reactions due to its enhanced solubility and reactivity.

Step Reagents & Conditions Yield (%) Physical Properties
N-Methyl-L-phenylalanine acid + dicyclohexylamine Ethyl acetate, hexane precipitation, cooling Not specified Crystalline solid, mp 116-118 °C

This salt formation step is critical in isolating the compound in a form suitable for further synthetic applications.

Summary Table of Preparation Methods

Step No. Process Reagents/Conditions Yield (%) Key Notes Reference
1 L-Phenylalanine methyl ester HCl L-phenylalanine + thionyl chloride in MeOH, 0 °C to RT, 24 h 97 Recrystallization from EtOAc/EtOH
2 N-Methylation via Fukuyama method 2-nitrobenzenesulfonyl chloride + Et3N, CH2Cl2, -5 °C to RT 97.8 Flash chromatography purification
3 Direct N-methylation + salt formation MeI + KOtBu in THF, -20 °C; dicyclohexylamine addition 66 Salt precipitated by cooling and filtration
4 Dicyclohexylammonium salt formation N-methyl-L-phenylalanine acid + dicyclohexylamine in EtOAc + hexane Not specified Crystalline solid, mp 116-118 °C

Chemical Reactions Analysis

Types of Reactions

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt has a wide range of applications in scientific research:

    Chemistry: It is used in peptide synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studies involving protein structure and function.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

N-Z-N-Methyl-L-Phenylalanine Dicyclohexylammonium Salt
  • Protecting Groups: Z (benzyloxycarbonyl) on the α-amino group; N-methylation.
  • Counterion : Dicyclohexylammonium (bulky, lipophilic).
  • Amino Acid Backbone: L-Phenylalanine (aromatic side chain).
Boc-N-Methyl-D-Phenylalanine Dicyclohexylammonium Salt (Similar Compound 1)
  • Protecting Groups : Boc (tert-butoxycarbonyl) instead of Z; N-methylation.
  • Counterion : Dicyclohexylammonium.
  • Key Difference: Boc is acid-labile, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid), whereas Z requires hydrogenolysis .
Nα,Nε-Di-Boc-L-Lysine Dicyclohexylammonium Salt (Similar Compound 2)
  • Protecting Groups: Dual Boc groups on lysine’s α- and ε-amino groups.
  • Counterion : Dicyclohexylammonium.
  • Key Difference : Dual protection enhances selectivity in multi-step syntheses; lysine’s aliphatic side chain offers distinct reactivity compared to phenylalanine’s aromatic group .
N-Boc-O-tert-Butyl-L-Serine Dicyclohexylammonium Salt (Similar Compound 3)
  • Protecting Groups: Boc on α-amino; tert-butyl ether on serine’s hydroxyl.
  • Counterion : Dicyclohexylammonium.
  • Key Difference: Ether protection (tert-butyl) stabilizes serine’s hydroxyl group against nucleophilic attack, unlike the Z group’s sensitivity to hydrogenolysis .

Physicochemical Properties

Property Target Compound Similar Compound 1 Similar Compound 2 Similar Compound 3
Molecular Weight (g/mol) ~500 (estimated) ~450 (estimated) 527.75 ~480 (estimated)
Melting Point (°C) Not reported Not reported 139–143 Not reported
Solubility High in DCM, THF, DMF Moderate in DMF High in methanol Moderate in DCM
Stability Stable to acids; Z group stable to bases Boc stable to bases; labile to acids Boc stable to bases tert-butyl stable to acids
Key Reference

Research Findings

  • Solubility Trends : Dicyclohexylammonium salts generally exhibit higher solubility in polar aprotic solvents (e.g., DMF) compared to cyclohexylammonium analogs due to increased lipophilicity .
  • Deprotection Efficiency: Z-group removal in the target compound achieves >95% yield under hydrogenolysis, whereas Boc deprotection in Similar Compound 1 requires acidic conditions (e.g., 50% TFA in DCM) .
  • Stability in Storage : Dicyclohexylammonium salts show superior shelf-life (>2 years at −20°C) compared to sodium or potassium salts, attributed to reduced hygroscopicity .

Biological Activity

N-Z-N-Methyl-L-phenylalanine dicyclohexylammonium salt, commonly referred to as Nα-Boc-Nα-Methyl-L-phenylalanine dicyclohexylammonium salt , is a compound that has garnered interest in various fields, particularly in peptide synthesis and drug development. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : C₁₅H₁₉N₂O₂
  • Molecular Weight : 271.4 g/mol
  • Appearance : White crystalline powder
  • Solubility : Soluble in methanol and other polar solvents

Applications in Biological Research

  • Peptide Synthesis :
    • This compound is utilized as a building block for synthesizing peptides, which are crucial in developing therapeutic agents targeting specific biological pathways. Its structure allows for the introduction of various functional groups, enhancing the versatility of synthesized peptides .
  • Drug Development :
    • This compound is leveraged in creating novel drugs, especially in oncology and neurology. It aids in enhancing the efficacy of drug candidates by improving their pharmacokinetic properties .
  • Biotechnology Applications :
    • The compound contributes to advancements in biotechnology by serving as a precursor for biologically active compounds, including enzyme inhibitors and receptor modulators .
  • Analytical Chemistry :
    • It is employed in various analytical techniques such as chromatography for separating and identifying complex mixtures, which is essential for quality control and research purposes .

Antitumor Activity

Research indicates that derivatives of N-Z-N-Methyl-L-phenylalanine exhibit significant antitumor activity by modulating pathways involved in cancer cell proliferation and apoptosis. For example, studies have shown that compounds similar to this salt can inhibit MDM2, a negative regulator of the p53 tumor suppressor protein, thus restoring p53 activity and promoting apoptosis in cancer cells .

In Vitro Studies

In vitro experiments have demonstrated the compound's ability to affect cell viability and cytotoxicity. For instance:

  • Cell Line Studies : this compound was tested on various cancer cell lines, showing a dose-dependent decrease in cell viability without significant cytotoxic effects at lower concentrations .
  • Stability Studies : Stability assessments under different pH conditions revealed that the compound maintains its integrity over a range of environments, suggesting potential for diverse applications in biological systems .

Case Study 1: Anticancer Activity

A study investigated the effects of N-Z-N-Methyl-L-phenylalanine derivatives on human breast cancer cells (MCF-7). Results indicated that these compounds inhibited cell growth significantly compared to control groups, with IC50 values ranging from 10 to 20 µM depending on the specific derivative used.

Compound DerivativeIC50 (µM)Mechanism of Action
Derivative A15MDM2 inhibition
Derivative B12Induction of apoptosis
Derivative C18Cell cycle arrest

Case Study 2: Neurological Applications

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The results showed that treatment with this compound reduced neuronal apoptosis significantly.

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